![molecular formula C18H23N3O B2920281 5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine CAS No. 2380061-93-6](/img/structure/B2920281.png)
5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine is a compound that has been studied for its potential use in treating various medical conditions. This compound is also known as MP-10 and has been researched for its potential as a dopamine reuptake inhibitor. In
Wirkmechanismus
The mechanism of action of 5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine involves its ability to inhibit the reuptake of dopamine. Dopamine is a neurotransmitter that plays a role in motivation, reward, and movement. By inhibiting the reuptake of dopamine, MP-10 increases the levels of dopamine in the brain, leading to increased motivation and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased dopamine levels in the brain. This can lead to increased motivation and reward, as well as improved movement. MP-10 has also been shown to reduce cocaine self-administration in rats, indicating its potential use in treating addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine in lab experiments is its ability to increase dopamine levels in the brain. This can be useful in studying the role of dopamine in various medical conditions. One limitation is that MP-10 has not been extensively studied in humans, so its safety and efficacy in humans is not well established.
Zukünftige Richtungen
There are several future directions for research on 5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine. One area of research is in the treatment of addiction, specifically cocaine addiction. Further studies are needed to determine the safety and efficacy of MP-10 in humans. Another area of research is in the treatment of depression and Parkinson's disease. Studies are needed to determine the potential use of MP-10 in these conditions. Additionally, research is needed to further understand the mechanism of action of MP-10 and its effects on dopamine levels in the brain.
Synthesemethoden
The synthesis method for 5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine involves a series of chemical reactions. The starting material is 3-methylbenzylamine, which is reacted with 2-oxo-4-methylpyrimidine-5-carbaldehyde to form the intermediate 2-[1-(3-methylbenzyl)piperidin-4-yl]-5-methylpyrimidin-4(3H)-one. This intermediate is then reacted with hydroxylamine hydrochloride to form this compound.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine has been researched for its potential use in treating various medical conditions. One area of research is in the treatment of addiction, specifically cocaine addiction. Studies have shown that MP-10 can reduce cocaine self-administration in rats. MP-10 has also been studied for its potential use in treating depression and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-14-4-3-5-16(10-14)13-21-8-6-17(7-9-21)22-18-19-11-15(2)12-20-18/h3-5,10-12,17H,6-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKLKWSHPFKUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)OC3=NC=C(C=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



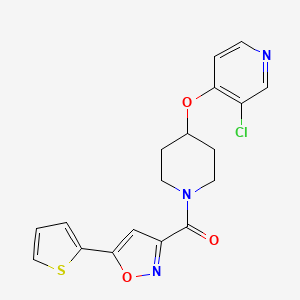
![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2920201.png)
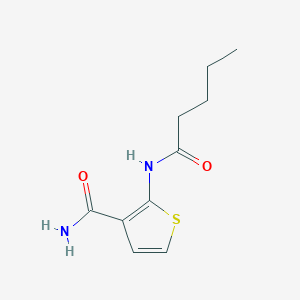
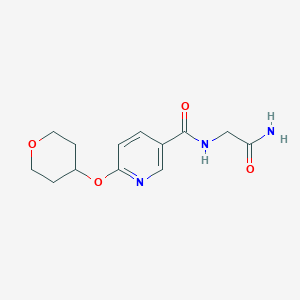
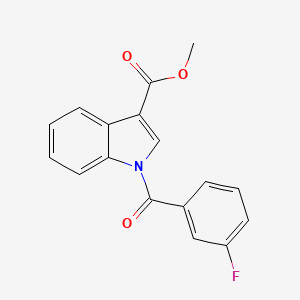
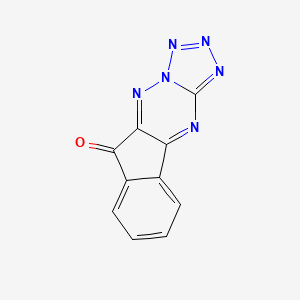
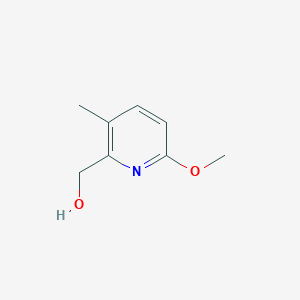


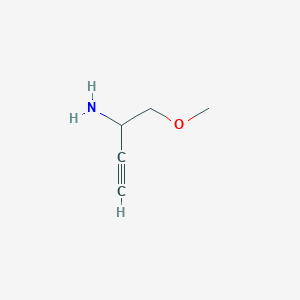
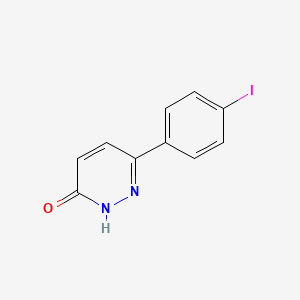
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2920220.png)